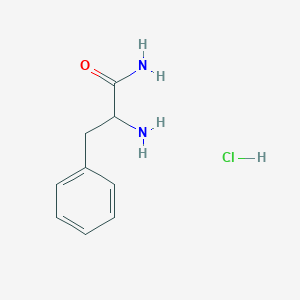

1-Benzyl D-Aspartate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

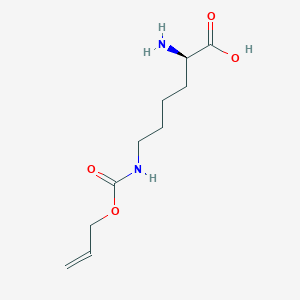

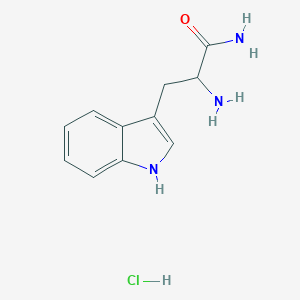

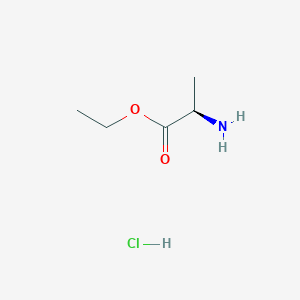

1-Benzyl D-Aspartate is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins .

Synthesis Analysis

The synthesis of 1-Benzyl D-Aspartate involves the use of Pseudomonas dacunhae L-aspartate β-decarboxylase . The NMR data provided suggests the formation of the compound .Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl D-Aspartate derivatives are primarily focused on the synthesis of various amino acid derivatives through cyclization and alkylation reactions.Physical And Chemical Properties Analysis

1-Benzyl D-Aspartate is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen

-

Amino Acid Derivative Research : As an aspartic acid derivative, “1-Benzyl D-Aspartate” could be used in research related to amino acids and their derivatives . This could involve studying the compound’s chemical behavior, reactivity, and potential uses in various reactions.

-

Ergogenic Supplements : Amino acids and their derivatives, including “1-Benzyl D-Aspartate”, have been commercially used as ergogenic supplements . They are recognized to be beneficial as ergogenic dietary substances .

-

Peptide Synthesis : “1-Benzyl D-Aspartate” could potentially be used in peptide synthesis . As an amino acid derivative, it could be used to create custom peptides for research purposes .

-

Enantiomer Research : “1-Benzyl D-Aspartate” can be used in the study of enantiomers, which are molecules that are mirror images of each other . This research can be important in many fields, including drug development, as the different enantiomers of a molecule can have different biological effects .

-

Synthesis of D-Amino Acids : “1-Benzyl D-Aspartate” could potentially be used in the enzymatic synthesis of D-amino acids . D-amino acids are increasingly used as building blocks to produce pharmaceuticals and fine chemicals .

-

Biocatalysis : “1-Benzyl D-Aspartate” could be used in biocatalysis, which involves the use of natural catalysts, such as protein enzymes, to conduct chemical reactions . This could involve creating cascade reactions, where multiple reactions happen in a sequence or in parallel .

-

Protein Engineering : “1-Benzyl D-Aspartate” could be used in protein engineering research . This field involves the design and construction of new proteins with desired functionalities .

-

Stereoselective Reactions : “1-Benzyl D-Aspartate” could be used in research involving stereoselective reactions . These are chemical reactions where one stereoisomer is preferred over another, which can be important in the production of pharmaceuticals .

Safety And Hazards

While specific safety and hazards data for 1-Benzyl D-Aspartate is not available, it’s important to note that aspartame, a related compound, has been associated with neuropsychiatric effects and neurotoxicity due to its ability to activate glutamate receptors, as well as carcinogenic risks due to the increased production of reactive oxygen species .

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426407 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl D-Aspartate | |

CAS RN |

6367-42-6 |

Source

|

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.